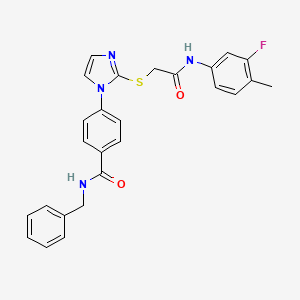
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 is known to target various signaling pathways, including B-cell receptor signaling, and has shown promising results in preclinical studies.
Mecanismo De Acción
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate is known to target various signaling pathways, including B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate can effectively block B-cell receptor signaling and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, induction of apoptosis in cancer cells, and immunomodulatory effects. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell receptor signaling. However, one limitation of using Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate is its potential off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the development of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the potential off-target effects of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate and to develop strategies to minimize these effects. Finally, the development of novel BTK inhibitors that have improved selectivity and efficacy may provide new opportunities for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate involves several steps, including the reaction of tert-butyl 2-(methylamino)acetate with 4-chloropyrimidine, followed by the reaction with 2-bromo-2-methylpropanol. The resulting compound is then treated with trifluoroacetic acid to obtain Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Several preclinical studies have shown that Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate can effectively inhibit B-cell receptor signaling and induce apoptosis in cancer cells. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-8(2)11-15-7-9(14-6)10(16-11)12(17)18-13(3,4)5/h7-8,14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDILPXGMKKKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)OC(C)(C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
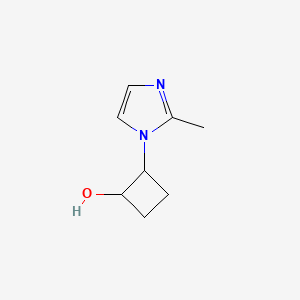
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)
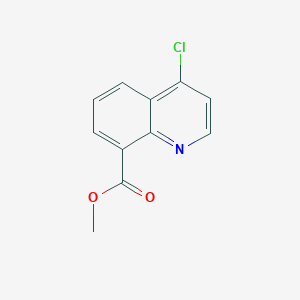
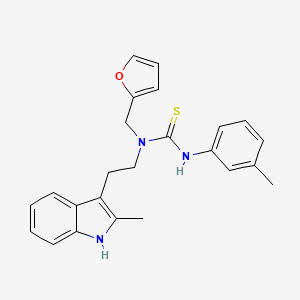
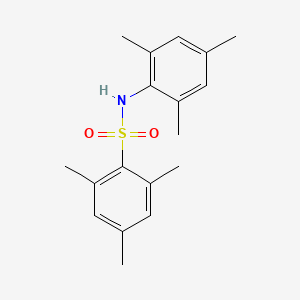
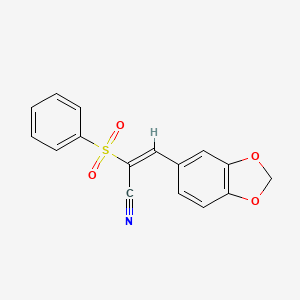
![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate](/img/structure/B2941692.png)
![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)
